Benzyl 3-(aminomethyl)-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
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Overview
Description
Benzyl 3-(aminomethyl)-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound. It features a unique imidazo[1,2-a]pyrazine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(aminomethyl)-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of an intermediate through the reaction of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine, and finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(aminomethyl)-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Benzyl 3-(aminomethyl)-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory, antitumor, and kinase inhibitory agent.
Mechanism of Action
The exact mechanism of action for Benzyl 3-(aminomethyl)-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Comparison with Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Imidazo[1,2-a]pyridine Derivatives: These compounds are also known for their antimicrobial and antitumor properties.
Pyridazine and Pyridazinone Derivatives: These compounds have diverse pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness: Benzyl 3-(aminomethyl)-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is unique due to its specific substitution pattern and the presence of both benzyl and aminomethyl groups, which may contribute to its distinct biological activities.
Properties
Molecular Formula |
C17H22N4O2 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
benzyl 3-(aminomethyl)-2-ethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C17H22N4O2/c1-2-14-15(10-18)21-9-8-20(11-16(21)19-14)17(22)23-12-13-6-4-3-5-7-13/h3-7H,2,8-12,18H2,1H3 |
InChI Key |
DBWSFDAXLCNEIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CN |
Origin of Product |
United States |
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